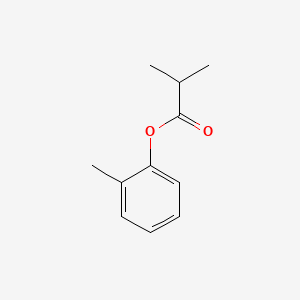

o-Tolyl isobutyrate

Description

Properties

CAS No. |

36438-54-7 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

(2-methylphenyl) 2-methylpropanoate |

InChI |

InChI=1S/C11H14O2/c1-8(2)11(12)13-10-7-5-4-6-9(10)3/h4-8H,1-3H3 |

InChI Key |

FDJBDZVTTXWIQM-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1OC(=O)C(C)C |

Canonical SMILES |

CC1=CC=CC=C1OC(=O)C(C)C |

density |

1.000-1.007 |

Other CAS No. |

36438-54-7 |

physical_description |

Colourless liquid, floral phenolic odou |

solubility |

Insoluble in water; soluble in oils miscible (in ethanol) |

Origin of Product |

United States |

Scientific Research Applications

Fragrance and Flavoring Agent

Overview : o-Tolyl isobutyrate is widely utilized in the cosmetic and food industries as a flavoring and fragrance agent. Its pleasant scent profile makes it suitable for various products ranging from perfumes to food additives.

Safety Assessments : According to a safety assessment conducted by the Research Institute for Fragrance Materials (RIFM), this compound has been evaluated for multiple toxicological endpoints. The findings indicate that it does not exhibit significant genotoxicity, reproductive toxicity, or phototoxicity. The exposure levels are below the Threshold of Toxicological Concern (TTC) for repeated dose toxicity, reproductive toxicity, and skin sensitization .

Table 1: Maximum Acceptable Concentrations for this compound

| Product Type | Maximum Acceptable Concentration | Reported 95th Percentile Use Concentration |

|---|---|---|

| Products applied to the lips | 0.0049% | 3.0 × 10⁻⁶% |

| Products applied to the axillae | 0.0015% | 0.0012% |

| Fine fragrance products | 0.027% | 0.0021% |

| Products applied to the face using fingertips | 0.029% | 5.2 × 10⁻⁵% |

Chemical Synthesis

Radical Alkylation : this compound has been utilized in asymmetric radical alkylation reactions under visible light conditions to produce various sulfinimines and other compounds. This application highlights its role as a versatile reagent in synthetic organic chemistry, particularly in generating chiral molecules .

Case Study : In a study focused on photocatalytic reactions, this compound was employed as a substrate alongside N-sulfinimines to achieve high yields of desired products under mild conditions. This demonstrates its utility in facilitating complex organic transformations while maintaining efficiency and selectivity .

Biological Properties

While specific biological properties of this compound have not been extensively documented, it belongs to a class of compounds known for their interactions with biological systems. Its metabolic pathways and potential effects on human health are areas of ongoing research.

Metabolic Insights : The Human Metabolome Database (HMDB) provides insights into the metabolic processing of this compound, indicating its classification as a phenol ester with implications for metabolic studies .

Environmental Safety

The environmental assessment of this compound indicates that it is not classified as Persistent, Bioaccumulative, or Toxic (PBT) according to the International Fragrance Association (IFRA) Environmental Standards. The risk quotients based on current usage volumes suggest that it poses minimal environmental risks .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: p-Tolyl Isobutyrate

Key Differences :

- Structure : The methyl group on the benzene ring is in the para position (p-tolyl) instead of ortho.

- Applications : p-Tolyl isobutyrate is explicitly cited in tobacco flavor formulations, contributing to "sweet, weak fruity" smoke aromas .

- Research Availability : p-Tolyl isobutyrate has been analyzed via mass spectrometry (NIST data) and has a documented FEMA number (3075), whereas o-tolyl isobutyrate lacks such detailed characterization .

| Property | This compound | p-Tolyl Isobutyrate |

|---|---|---|

| CAS Number | 36438-54-7 | 103-93-5 |

| Aroma Profile | Not reported | Sweet, floral |

| Industrial Use | Limited documentation | Tobacco flavoring |

Aliphatic Isobutyrate Esters

a. Ethyl Isobutyrate (CAS: 97-62-1)

- Structure : Ethyl ester of isobutyric acid.

- Properties : Colorless liquid with a fruity odor; used as a flavoring agent.

- Hazards : Irritates skin, eyes, and respiratory tract; high concentrations may affect the nervous system .

b. Methyl Isobutyrate (CAS: 547-63-7)

- Structure : Methyl ester of isobutyric acid.

- Properties : Boiling point 93°C, flash point 4°C; apple-pineapple aroma.

c. Isobutyl Isobutyrate (CAS: 97-85-8)

- Structure : Isobutyl ester of isobutyric acid.

- Hazards : Highly flammable (NFPA rating: 3); vapor irritates skin/eyes. Requires specialized protective gear (e.g., Silver Shield® gloves) .

Aromatic Isobutyrate Esters

3-Phenylpropyl Isobutyrate

- Structure: Combines isobutyric acid with 3-phenylpropanol.

- Properties : Sweet, balsamic odor with peach-like flavor; used in high-end fragrances.

- Differentiation : Unlike this compound, this compound has a longer alkyl chain and a phenylpropyl group, enhancing its complexity and niche applications .

Preparation Methods

Direct Esterification of o-Tolyl Alcohol with Isobutyric Acid

The classical and most straightforward method for preparing o-Tolyl isobutyrate is the direct esterification of o-tolyl alcohol (or related phenolic derivatives) with isobutyric acid in the presence of an acid catalyst.

- Reaction Conditions: Typically, a strong inorganic acid such as sulfuric acid or p-toluenesulfonic acid is used as the catalyst.

- Temperature: The reaction is conducted under reflux conditions, generally between 80°C and 150°C, depending on the boiling points of the reactants and solvents.

- Reaction Time: The esterification may take several hours (4 to 24 hours) to reach completion.

- Workup: The reaction mixture is neutralized, and the ester product is extracted, washed, and purified by distillation or recrystallization.

This method is widely used due to its simplicity but requires careful control of reaction conditions to minimize side reactions and achieve high purity.

Preparation via Keto Ester Intermediates and Strong Alkaline Catalysts

A more advanced and commercially practical method involves the use of keto esters or cyclic diketones as intermediates, which react with alcohols under strongly alkaline conditions.

- Key Reactants: 2,2,4,4-Tetramethyl-1,3-cyclobutanedione or keto esters of the formula $$ CH_3COOR $$ where R is an alkyl or aryl group.

- Catalysts: Strong alkaline catalysts such as alkali metal bases (e.g., sodium or potassium hydroxide) or metal alcoholates are employed.

- Reaction Mechanism: The keto ester or cyclobutanedione reacts with the alcohol (here, o-tolyl alcohol) to form the isobutyrate ester.

- Temperature Range: The reaction is typically conducted from ambient temperature (~25°C) up to reflux temperatures (50°C to 130°C or higher depending on the alcohol's molecular weight).

- Reaction Time: The process may require from a few hours up to 24 hours for completion.

- Advantages: This method produces two moles of isobutyrate ester per mole of reactant, improving yield efficiency compared to traditional methods using isobutyryl chloride or anhydride. It also results in fewer by-products, simplifying purification.

| Step | Description | Conditions/Details |

|---|---|---|

| 1 | Mix keto ester or cyclobutanedione with o-tolyl alcohol | Molar ratio ~1:1, solvent may be benzene or toluene |

| 2 | Add strong alkaline catalyst (e.g., sodium methoxide) | Catalyst added all at once or in portions over 3 hours |

| 3 | Heat the mixture to reflux (50-130°C) | Reaction time 4-24 hours |

| 4 | Neutralize with acetic acid | Use phenolphthalein indicator to monitor |

| 5 | Extract oil layer, wash with water | Remove solvent by distillation under reduced pressure |

| 6 | Vacuum distill the crude product | Obtain purified this compound |

Alkali Metal Salt Catalyzed Esterification with Isobutyric Anhydride or Acid

Another approach involves catalysis by alkali metal salts of low-grade carboxylic acids (e.g., sodium acetate, sodium formate) to facilitate esterification of phenolic compounds with isobutyric acid derivatives.

- Catalyst: Alkali metal salts serve as mild catalysts.

- Temperature: Reaction temperatures range from 60°C to 120°C.

- Process: The phenolic compound (such as o-tolyl alcohol or derivatives) reacts with isobutyric acid or isobutyric anhydride under these conditions.

- Post-Reaction Treatment: The reaction mixture undergoes vacuum distillation to remove unreacted reagents and by-products, yielding the isobutyrate ester.

- Application: This method is used for food-grade esters and related compounds, emphasizing mild reaction conditions and product purity.

Summary Table of Preparation Methods

| Method | Key Reactants | Catalyst Type | Temperature Range (°C) | Reaction Time (hrs) | Yield/Notes |

|---|---|---|---|---|---|

| Direct Esterification | o-Tolyl alcohol + isobutyric acid | Strong inorganic acid (H2SO4) | 80-150 (reflux) | 4-24 | Simple, widely used, requires acid catalyst |

| Keto Ester Route with Alkaline Catalyst | Keto ester + o-tolyl alcohol | Alkali metal base / metal alcoholate | 25-130 (reflux) | 4-24 | High yield, fewer by-products, economically efficient |

| Alkali Metal Salt Catalysis | o-Tolyl alcohol + isobutyric acid/anhydride | Alkali metal salts (acetate, formate) | 60-120 | Variable | Mild conditions, food-grade ester preparation |

Research Findings and Considerations

- The keto ester method offers a superior yield and cleaner product profile due to the catalytic system and reaction design, producing two moles of ester per mole of keto ester used, doubling efficiency compared to conventional methods.

- Reaction temperature and catalyst type significantly influence the reaction rate and product purity; reflux conditions are generally preferred for faster conversion.

- The alkali metal salt catalyzed method is advantageous for food-grade esters where milder conditions and fewer impurities are critical.

- Direct esterification remains a reliable method but may require longer reaction times and careful neutralization to avoid side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.